N-Isobutyl-O-benzoylhydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isobutyl-O-benzoylhydroxylamine is an organic compound with the molecular formula C11H15NO2. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a benzoyl group and the nitrogen atom is bonded to an isobutyl group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Isobutyl-O-benzoylhydroxylamine can be synthesized through the reaction of isobutylamine with dibenzoyl peroxide. The reaction is typically carried out in a solvent such as benzene or toluene, with stirring and cooling to maintain a temperature of 0°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors to mix the reactants under controlled conditions, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Isobutyl-O-benzoylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It participates in nucleophilic substitution reactions, where the benzoyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines.
Wissenschaftliche Forschungsanwendungen
N-Isobutyl-O-benzoylhydroxylamine has several applications in scientific research:
Chemistry: It is used as an electrophilic aminating agent in the synthesis of nitrogen-containing compounds.
Biology: It can be used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of N-Isobutyl-O-benzoylhydroxylamine involves its role as an electrophilic aminating agent. It facilitates the formation of carbon-nitrogen bonds by transferring its nitrogen atom to a substrate, often in the presence of a transition metal catalyst. This process involves the formation of an intermediate complex, which then undergoes further reactions to yield the final product .
Vergleich Mit ähnlichen Verbindungen
O-Benzoylhydroxylamine: Similar in structure but lacks the isobutyl group.
N-Methyl-O-benzoylhydroxylamine: Contains a methyl group instead of an isobutyl group.
N-Ethyl-O-benzoylhydroxylamine: Contains an ethyl group instead of an isobutyl group.
Uniqueness: N-Isobutyl-O-benzoylhydroxylamine is unique due to the presence of the isobutyl group, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different reaction pathways and products compared to its analogs .
Eigenschaften
CAS-Nummer |
92787-70-7 |
---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
(2-methylpropylamino) benzoate |
InChI |
InChI=1S/C11H15NO2/c1-9(2)8-12-14-11(13)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3 |
InChI-Schlüssel |
ADVFBBHNWFFFMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNOC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.